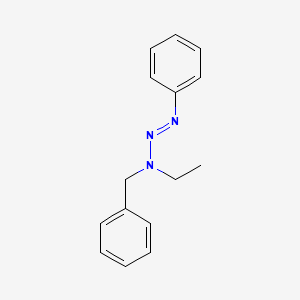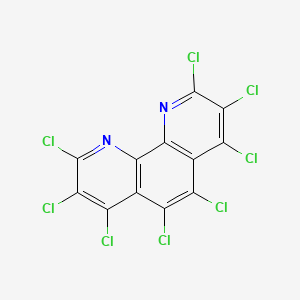![molecular formula C9H21OPSi B14602724 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one CAS No. 60820-22-6](/img/structure/B14602724.png)
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is a specialized organophosphorus compound It is characterized by the presence of a trimethylsilyl group attached to a phosphanyl group, which is further connected to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one typically involves the reaction of a phosphine with a silylating agent. One common method is the reaction of dimethylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, advanced purification techniques such as column chromatography may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphanyl compounds.
Applications De Recherche Scientifique
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The phosphanyl group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. This reactivity is crucial in its role as a reagent in organic synthesis and potential pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,2-diphenyl-1-(trimethylsilyl)cyclopropanecarboxylate
- 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is unique due to its specific combination of a trimethylsilyl group and a phosphanyl group attached to a propanone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and potential pharmaceutical research.
Propriétés
Numéro CAS |
60820-22-6 |
|---|---|
Formule moléculaire |
C9H21OPSi |
Poids moléculaire |
204.32 g/mol |
Nom IUPAC |
2,2-dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C9H21OPSi/c1-9(2,3)8(10)11(4)12(5,6)7/h1-7H3 |
Clé InChI |
CUCNGUBZEDXWCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)P(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


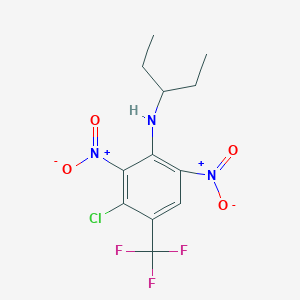
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
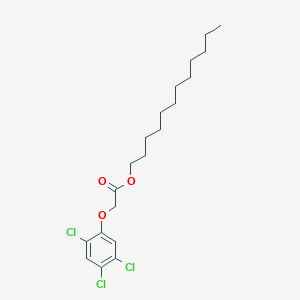
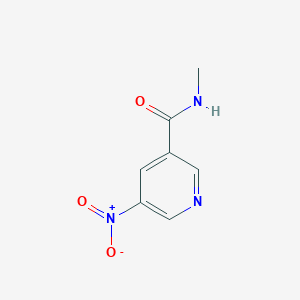


![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
